molecular formula C12H8BrNO B3057391 (6-Bromopyridin-2-yl)(phenyl)methanone CAS No. 80100-17-0

(6-Bromopyridin-2-yl)(phenyl)methanone

Cat. No. B3057391
CAS RN: 80100-17-0
M. Wt: 262.1 g/mol
InChI Key: MLVXSMXXNPDYJN-UHFFFAOYSA-N
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Description

“(6-Bromopyridin-2-yl)(phenyl)methanone” is an active pharmaceutical ingredient . It is a compound that has a bromopyridinyl group and a phenyl group attached to a methanone .


Molecular Structure Analysis

The molecular structure of “(6-Bromopyridin-2-yl)(phenyl)methanone” consists of a bromopyridinyl group and a phenyl group attached to a methanone . The molecular weight of the compound is 264.12 .


Physical And Chemical Properties Analysis

“(6-Bromopyridin-2-yl)(phenyl)methanone” is a solid at 20°C . It has a molecular weight of 262.10200 . The compound is slightly soluble in water .

Scientific Research Applications

Antimicrobial and Antiviral Activity

(6-Bromopyridin-2-yl)(phenyl)methanone derivatives have been explored for their antimicrobial and antiviral potentials. For instance, a study synthesized various analogues and tested them against bacterial strains, Aspergillus niger, and Candida albicans, as well as a panel of viruses, including vaccinia virus and Coxsackie virus B4. The results suggested potential antifungal agents, specifically against Aspergillus niger and Candida albicans, and selective activity against certain viruses (Sharma et al., 2009).

Antioxidant Properties

Another research focus is on the antioxidant properties of derivatives of (6-Bromopyridin-2-yl)(phenyl)methanone. A study synthesized derivatives and assessed their antioxidant activities through various assays, comparing them to standard antioxidant compounds. The synthesized bromophenols demonstrated effective antioxidant power, with some derivatives showing exceptional potency (Çetinkaya et al., 2012).

Selective NR1/2B N-methyl-D-aspartate Receptor Antagonists

Research into selective NR1/2B N-methyl-D-aspartate receptor antagonists among derivatives of (6-Bromopyridin-2-yl)(phenyl)methanone has shown promising results. These compounds are investigated for their potential in modulating the NMDA receptor, a crucial component in neurological processes. Some derivatives displayed low nanomolar activity in both binding and functional assays, highlighting their potential in neuroscientific research (Borza et al., 2007).

DNA Binding and Photocleavage Studies

In the context of DNA research, derivatives of (6-Bromopyridin-2-yl)(phenyl)methanone have been used to study DNA-binding properties and photocleavage. For instance, a study synthesized novel ligands and complexes and investigated their interactions with DNA. This research found that the synthesized complexes could intercalate into DNA base pairs and effectively cleave DNA when irradiated, suggesting potential applications in molecular biology and pharmacology (Tan et al., 2009).

Protein Tyrosine Kinase Inhibitory Activity

The inhibitory effects of (6-Bromopyridin-2-yl)(phenyl)methanone derivatives on protein tyrosine kinase have been a significant area of study. These compounds were synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity. Some derivatives exhibited promising activity, comparable or superior to genistein, a reference compound. This suggests their potential in cancer research and treatment (Zheng et al., 2011).

Safety and Hazards

“(6-Bromopyridin-2-yl)(phenyl)methanone” may cause skin and eye irritation, and may be harmful if inhaled . It should be stored under inert gas at a temperature between 0-10°C .

properties

IUPAC Name

(6-bromopyridin-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-11-8-4-7-10(14-11)12(15)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVXSMXXNPDYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90526082
Record name (6-Bromopyridin-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromopyridin-2-yl)(phenyl)methanone

CAS RN

80100-17-0
Record name (6-Bromopyridin-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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